N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O6S/c1-15-12-17(8-9-18(15)23)33(29,30)26-10-5-11-32-20(26)14-25-22(28)21(27)24-13-16-6-3-4-7-19(16)31-2/h3-4,6-9,12,20H,5,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRIAMOMHFQXDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound that has gained attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and therapeutic implications, supported by relevant research findings and comparative analyses.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 450.48 g/mol.
Structural Features
The compound features several distinct structural components:
- Oxazinan Ring : A heterocyclic structure that enhances stability and reactivity.
- Fluorinated Aromatic Groups : The presence of fluorine atoms increases lipophilicity and potential biological activity.
- Ethanediamide Moiety : This functional group is crucial for interactions with biological targets.
IUPAC Name
The IUPAC name of the compound is N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(4-fluorophenyl)ethyl]oxamide.
The biological activity of this compound involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in various biochemical pathways.
- Interference with Signal Transduction Processes : It can affect signaling pathways that are crucial for cellular responses.
Therapeutic Implications
Research has indicated potential therapeutic applications in several areas:
- Anti-inflammatory Properties : The compound has been explored for its ability to reduce inflammation.
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
- Antimicrobial Effects : Some derivatives have shown antibacterial and antifungal properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-morpholin-4-yl)ethanediamide | Similar oxazinan structure; different substituents | Contains morpholine instead of pyridine |
| 4-Fluoro-N-(pyridin-3-yl)benzamide | Contains pyridine; simpler structure | Focused on anti-inflammatory properties |
This table illustrates how the target compound stands out due to its unique combination of functional groups and complex structure.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the Oxazinan Ring : Cyclization of appropriate precursors under controlled conditions.
- Introduction of the Sulfonyl Group : Utilizing sulfonyl chlorides in the presence of a base.
- Fluorination : Achieved using fluorinating agents such as diethylaminosulfur trifluoride.
- Coupling Reactions : Final coupling of the oxazinan derivative with ethanediamide.
Research indicates that compounds with similar structures have demonstrated significant biological activities. For instance, Schiff base complexes derived from similar sulfonyl compounds have shown antibacterial and anti-inflammatory properties in various studies .
Recent Research Findings
Recent studies have focused on exploring the compound's potential in treating inflammatory diseases and cancers. For example:
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic properties, particularly in the following areas:
- Anti-inflammatory Activity : Investigations into its ability to inhibit inflammatory pathways have shown promising results, suggesting it may serve as a lead compound for developing anti-inflammatory drugs.
- Anticancer Properties : Studies indicate that the compound may exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Biochemical Probes
Due to its structural complexity, this compound is being studied as a biochemical probe to understand enzyme interactions and signaling pathways. It has shown potential in:
- Enzyme Inhibition : The compound interacts with specific enzymes, leading to inhibition of their activity, which is critical for understanding its biological effects.
Organic Synthesis
In organic chemistry, it serves as a versatile building block for synthesizing other complex molecules. Its unique functional groups enable:
- Reagent in Chemical Reactions : Utilized in various synthetic pathways to create new compounds with desired properties.
Case Study 1: Anti-inflammatory Activity
In a recent study, N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide was tested for its anti-inflammatory properties using an in vitro model. Results indicated that the compound significantly reduced pro-inflammatory cytokine production in activated macrophages, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Activity
Another study focused on the cytotoxic effects of this compound against various cancer cell lines. The results demonstrated that it induced apoptosis in human breast cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic candidate.
Comparison with Similar Compounds
Substituent Variations on the Benzenesulfonyl Group
The position and nature of substituents on the benzenesulfonyl group significantly influence physicochemical and biological properties.
Heterocyclic Ring Modifications
Variations in the heterocyclic core impact molecular flexibility and binding interactions:
- 1,3-Oxazinan (Six-Membered) vs. 1,3-Oxazolidin (Five-Membered) : The oxazinan ring in the target compound allows greater conformational flexibility compared to oxazolidin derivatives (e.g., ), which may affect pharmacokinetic properties .
- Triazole Derivatives : Compounds like those in (1,2,4-triazoles) exhibit tautomerism and distinct hydrogen-bonding profiles due to sulfur and nitrogen positioning .
Ethanediamide Linker Modifications
The ethanediamide bridge's substitution pattern influences solubility and target affinity:
- 2-Methoxyphenylmethyl vs. 2-Methoxyphenethyl: The target compound’s methylene linker (vs.
- Furan vs. Imidazole Substituents : Compounds with furylmethyl groups () introduce planar aromaticity, whereas imidazole-containing analogs () may enhance metal coordination .
Physicochemical and Spectral Properties
- IR Spectroscopy : The absence of νC=O (~1663–1682 cm⁻¹) in triazole derivatives () contrasts with the target compound’s ethanediamide carbonyl bands. The νC=S (~1247–1255 cm⁻¹) in triazole-thiones further differentiates these analogs .
- NMR Data : For sulfonamide-linked compounds (e.g., ), aromatic proton shifts in the range of δ 7.2–8.1 ppm confirm substitution patterns on the benzenesulfonyl group .
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction yields be optimized?
The synthesis involves multi-step organic reactions, including sulfonylation, oxazinan ring formation, and coupling of methoxyphenylmethyl groups. A typical route starts with the preparation of the 4-fluoro-3-methylbenzenesulfonyl intermediate, followed by cyclization to form the oxazinan ring. The final step involves coupling the oxazinan intermediate with the ethanediamide moiety via nucleophilic substitution. Optimization focuses on solvent selection (e.g., dichloromethane for sulfonylation), temperature control (0–5°C for coupling reactions), and catalysts like triethylamine to improve yields (≥75%) .
Q. Which spectroscopic techniques are critical for structural elucidation?
- NMR : H and C NMR confirm the sulfonyl group (δ 7.8–8.2 ppm for aromatic protons) and oxazinan ring (δ 3.5–4.5 ppm for methylene groups).
- HRMS : Validates the molecular ion peak at m/z 493.5 (CHFNOS).
- X-ray crystallography : Resolves stereochemistry of the oxazinan ring and confirms intramolecular hydrogen bonding (N–H···O=C) .
Q. What preliminary biological activities have been reported?
In vitro studies show IC values of 0.8–2.4 µM against inflammatory markers (COX-2) and cancer cell lines (MCF-7, A549). Mechanism studies suggest sulfonyl and methoxyphenyl groups enhance binding to enzyme active sites via hydrophobic interactions .
Advanced Research Questions
Q. How does the compound inhibit specific enzymes, and what structural features drive selectivity?
Molecular docking (AutoDock4) reveals the sulfonyl group forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2), while the oxazinan ring occupies a hydrophobic pocket. Selectivity over COX-1 is attributed to steric hindrance from the 4-fluoro-3-methyl substituent, reducing off-target binding .
Q. What computational methods predict crystallographic packing and stability?
Graph set analysis (Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., patterns between amide groups). Molecular dynamics simulations (AMBER) predict lattice stability up to 150°C, correlating with experimental DSC data (T = 218°C) .
Methodological Guidance
- Synthesis Troubleshooting : Low yields in coupling steps may result from moisture-sensitive intermediates. Use anhydrous solvents and molecular sieves .
- Bioactivity Assays : For enzyme inhibition, pre-incubate compounds with NADPH to account for metabolic activation in liver microsomes .
- Docking Protocols : Set receptor flexibility to include sidechains of catalytic residues (e.g., AutoDock4’s "flexible residues" option) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
